molecular formula C8H14N2O4S B12706732 2,5-dimethylbenzene-1,4-diamine;sulfuric acid CAS No. 73791-66-9

2,5-dimethylbenzene-1,4-diamine;sulfuric acid

Cat. No.: B12706732
CAS No.: 73791-66-9
M. Wt: 234.28 g/mol
InChI Key: VTBWBXNREAQUIF-UHFFFAOYSA-N
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Description

2,5-Dimethylbenzene-1,4-diamine; sulfuric acid is an organic compound with the molecular formula C8H12N2. It is also known as 2,5-dimethyl-1,4-phenylenediamine. This compound is characterized by the presence of two methyl groups and two amino groups attached to a benzene ring. It is commonly used as an intermediate in organic synthesis, particularly in the production of dyes, medicines, and polymer materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethylbenzene-1,4-diamine can be synthesized through the reaction of phthalic acid and methylamine. The process involves the formation of a precursor compound, which is then subjected to dehydration and decarboxylation to yield 2,5-dimethylbenzene-1,4-diamine . The reaction conditions typically include controlled temperatures and the use of organic solvents such as ethanol, ether, and dichloromethane.

Industrial Production Methods

In industrial settings, the production of 2,5-dimethylbenzene-1,4-diamine involves large-scale chemical reactions with stringent control over reaction parameters to ensure high yield and purity. The compound is often produced in bulk quantities and is available in various packaging sizes ranging from grams to kilograms .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylbenzene-1,4-diamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens and nitro compounds. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions include substituted benzene derivatives, quinones, and various amines. These products have significant applications in the synthesis of dyes, pharmaceuticals, and other organic compounds .

Scientific Research Applications

2,5-Dimethylbenzene-1,4-diamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-dimethylbenzene-1,4-diamine involves its interaction with various molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and other interactions with biological molecules, influencing enzyme activity and other biochemical processes. The compound’s effects are mediated through its ability to participate in redox reactions and form complexes with metal ions .

Comparison with Similar Compounds

Similar Compounds

    1,4-Diaminobenzene: Similar to 2,5-dimethylbenzene-1,4-diamine but lacks the methyl groups.

    2,5-Dimethylaniline: Contains methyl groups but only one amino group.

    2,5-Dimethyl-1,4-benzenediol: Contains hydroxyl groups instead of amino groups.

Uniqueness

2,5-Dimethylbenzene-1,4-diamine is unique due to the presence of both methyl and amino groups on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in various synthetic processes and applications .

Properties

CAS No.

73791-66-9

Molecular Formula

C8H14N2O4S

Molecular Weight

234.28 g/mol

IUPAC Name

2,5-dimethylbenzene-1,4-diamine;sulfuric acid

InChI

InChI=1S/C8H12N2.H2O4S/c1-5-3-8(10)6(2)4-7(5)9;1-5(2,3)4/h3-4H,9-10H2,1-2H3;(H2,1,2,3,4)

InChI Key

VTBWBXNREAQUIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)C)N.OS(=O)(=O)O

Origin of Product

United States

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